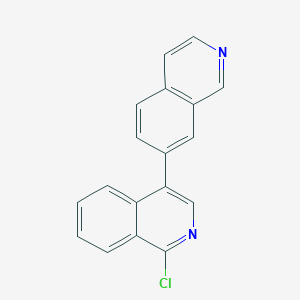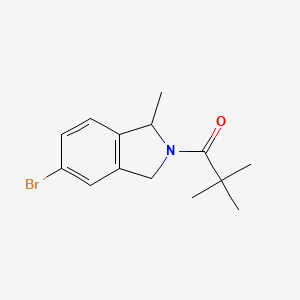
1-Chloro-4,7'-biisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4,7’-biisoquinoline is a heterocyclic compound that belongs to the family of biisoquinolines It is characterized by the presence of a chlorine atom at the 1-position and a biisoquinoline structure, which consists of two isoquinoline units connected at the 4 and 7 positions
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-4,7’-biisoquinoline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with appropriate nucleophiles. This reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and is carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 1-Chloro-4,7’-biisoquinoline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-Chloro-4,7’-biisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 1-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biisoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions include various substituted biisoquinoline derivatives, which can have different functional groups attached to the isoquinoline rings. These derivatives can exhibit diverse chemical and biological properties.
科学研究应用
1-Chloro-4,7’-biisoquinoline has several scientific research applications:
作用机制
The mechanism of action of 1-Chloro-4,7’-biisoquinoline involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with essential cellular processes. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions and influencing their reactivity and properties .
相似化合物的比较
Similar Compounds
1,1’-Biisoquinoline: A closely related compound with similar structural features but without the chlorine atom.
2,2’-Bipyridine: Another bidentate ligand commonly used in coordination chemistry.
1,10-Phenanthroline: A well-known chelating agent with a similar nitrogen donor motif.
Uniqueness
1-Chloro-4,7’-biisoquinoline is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its ability to form specific interactions with molecular targets and improve its efficacy in various applications.
属性
CAS 编号 |
848841-53-2 |
|---|---|
分子式 |
C18H11ClN2 |
分子量 |
290.7 g/mol |
IUPAC 名称 |
1-chloro-4-isoquinolin-7-ylisoquinoline |
InChI |
InChI=1S/C18H11ClN2/c19-18-16-4-2-1-3-15(16)17(11-21-18)13-6-5-12-7-8-20-10-14(12)9-13/h1-11H |
InChI 键 |
SLAIKCMANHDXFQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)C3=CC4=C(C=C3)C=CN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11836975.png)

![Hexanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11836999.png)







![4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11837031.png)


![6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B11837051.png)
